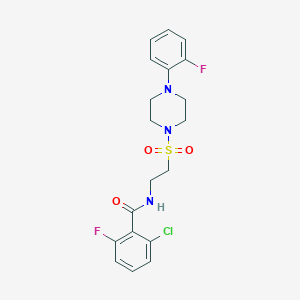

2-cloro-6-fluoro-N-(2-((4-(2-fluorofenil)piperazin-1-il)sulfonil)etil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-6-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H20ClF2N3O3S and its molecular weight is 443.89. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-6-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Aplicación: Este compuesto sirve como reactivo organoborano en reacciones de acoplamiento SM. Sus condiciones de reacción suaves y la tolerancia al grupo funcional lo hacen valioso para la síntesis de moléculas complejas .

- Aplicación: Los investigadores han explorado su potencial como agente antiinflamatorio, particularmente en la modulación de las respuestas inmunitarias a través de las vías de señalización TLR4 .

- Aplicación: Los científicos han investigado sus propiedades farmacológicas, con el objetivo de desarrollar nuevos agentes terapéuticos basados en su andamiaje .

- Aplicación: Se han explorado reacciones de protodesboronación utilizando reactivos de boro similares en química sintética, lo que lleva a la formación de diversas moléculas .

Acoplamiento de Suzuki–Miyaura

Propiedades Antiinflamatorias

Desarrollo de Fármacos

Catálisis y Protodesboronación

Síntesis Química

Actividad Biológica

2-chloro-6-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, a compound with the CAS number 897613-61-5, is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H20ClF2N3O3S with a molecular weight of 443.9 g/mol. The structure features a piperazine ring, a sulfonamide group, and fluorinated aromatic components, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClF2N3O3S |

| Molecular Weight | 443.9 g/mol |

| CAS Number | 897613-61-5 |

The biological activity of this compound is thought to involve interactions with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases, particularly those involved in cell proliferation and survival pathways.

- Kinase Inhibition : The compound may selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to the suppression of tumor growth in cancer models.

- G Protein-Coupled Receptors (GPCRs) : There is evidence that this compound can modulate GPCR signaling pathways, potentially leading to altered cellular responses in neuropharmacological contexts .

Biological Activity and Efficacy

Research has indicated that 2-chloro-6-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibits significant activity against various cancer cell lines.

Case Studies

- Antitumor Activity : In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. This suggests potential for further development as an anticancer agent .

- Neuropharmacological Effects : Another study explored the effects on neurotransmitter release in neuronal cells, indicating that the compound may enhance serotonin signaling through modulation of serotonin receptors, which could have implications for treating mood disorders .

Toxicity and Safety Profile

Safety assessments have shown that while the compound exhibits promising biological activity, it is essential to evaluate its toxicity profile comprehensively. Early results indicate moderate cytotoxicity in non-cancerous cell lines, necessitating further investigation into its therapeutic index.

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF2N3O3S/c20-14-4-3-6-16(22)18(14)19(26)23-8-13-29(27,28)25-11-9-24(10-12-25)17-7-2-1-5-15(17)21/h1-7H,8-13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPDRGHWQNSVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.